molecular formula C19H23ClN4O2 B106858 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile CAS No. 492444-39-0

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Cat. No. B106858
CAS RN: 492444-39-0
M. Wt: 374.9 g/mol
InChI Key: DLILOBLDMMRASC-UHFFFAOYSA-N
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Description

This compound is a useful intermediate in the preparation of the anti-tumor medication Bosutinib . It is also an impurity of Bosutinib .


Synthesis Analysis

The synthesis of this compound involves a process where a mixture of 3-bromopropanol, N-METHYLPIPERAZINE, potassium carbonate, and ethanol is stirred and heated to reflux for 20 hours . The mixture is then cooled to ambient temperature and filtered. The filtrate is evaporated and the residue is triturated under diethyl ether. The resultant mixture is filtered and the filtrate is evaporated. The residue is purified by distillation at about 60-70C under about 0.2 mm Hg to give 1- (3-HYDROXYPROPYL)-4-METHYLPIPERAZINE .


Molecular Structure Analysis

The molecular formula of this compound is C19H23ClN4O2 . Its molecular weight is 374.86 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-bromopropanol with N-METHYLPIPERAZINE in the presence of potassium carbonate and ethanol . This is followed by a reaction with diisopropyl azodicarboxylate and triphenylphosphine in dichloromethane .

properties

IUPAC Name

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILOBLDMMRASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Synthesis routes and methods I

Procedure details

A solution of diisopropyl azodicarboxylate (12.1 ml) in methylene chloride (50 ml) was added dropwise during 30 minutes to a stirred mixture of 4-chloro-3-cyano-7-hydroxy-6-methoxyquinoline (12 g), 1-(3-hydroxypropyl)-4-methylpiperazine (9.7 g), triphenylphosphine (16.1 g) and methylene chloride (200 ml) that had been cooled to 5° C. The resultant mixture was allowed to warm to ambient temperature and was then stirred for 1 hour. Further portions of diisopropyl azodicarboxylate (1.2 ml) and triphenylphosphine (1.6 g) were added and the mixture was stirred at ambient temperature for a further 1 hour. The mixture was poured into water and the organic layer was separated, washed with a saturated brine solution, dried over magnesium sulphate and evaporated. The material so obtained was purified by column chromatography on silica using increasingly polar mixtures of methylene chloride and methanol as eluent. There was thus obtained the required starting material as a solid (14.5 g); NMR Spectrum: (DMSOd6) 1.95 (m, 2H), 2.13 (s, 3H), 2.24–2.5 (m, 10H), 4.0 (s, 3H), 4.25 (t, 2H), 7.43 (s, 1H), 7.51 (s, 1H), 8.95 (s, 1H); Mass Spectrum: M+H+ 375 and 377.
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12.1 mL
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12 g
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9.7 g
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16.1 g
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50 mL
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200 mL
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1.2 mL
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1.6 g
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14.5 g
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H+
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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